molecular formula C23H34N6O4S B12355184 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

Cat. No.: B12355184
M. Wt: 490.6 g/mol
InChI Key: LOWIOWRWCZLEES-UHFFFAOYSA-N
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Description

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one, also known as Vardenafil, is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. It is primarily used in the treatment of erectile dysfunction. The compound works by increasing blood flow to the penis, thereby helping to achieve and maintain an erection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one involves multiple steps. One of the key intermediates is 2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid . The synthesis typically involves the following steps:

    Formation of the Intermediate: The intermediate 2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid is synthesized through a series of reactions involving ethylation and sulfonylation.

    Cyclization: The intermediate undergoes cyclization to form the imidazo[5,1-f][1,2,4]triazin-4-one core.

    Final Modifications: The final product is obtained through further modifications, including methylation and propylation.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and piperazinyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one involves the inhibition of PDE5. By inhibiting PDE5, the compound prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. This results in the relaxation of smooth muscle cells and increased blood flow to the penis, facilitating an erection .

Comparison with Similar Compounds

Similar Compounds

    Sildenafil: Another PDE5 inhibitor used for treating erectile dysfunction.

    Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.

    Avanafil: A newer PDE5 inhibitor with a rapid onset of action.

Uniqueness

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one is unique due to its specific chemical structure, which provides a balance between potency and selectivity for PDE5. This results in a rapid onset of action and a favorable safety profile .

Properties

Molecular Formula

C23H34N6O4S

Molecular Weight

490.6 g/mol

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C23H34N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15,22,26H,5-8,11-14H2,1-4H3,(H,25,30)

InChI Key

LOWIOWRWCZLEES-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C2N1NC(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

Origin of Product

United States

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